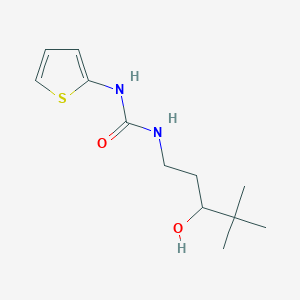

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-(3-hydroxy-4,4-dimethylpentyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-12(2,3)9(15)6-7-13-11(16)14-10-5-4-8-17-10/h4-5,8-9,15H,6-7H2,1-3H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXKEPYSMYPWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)NC1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea, with the CAS number 1396707-10-0, is a compound that has garnered interest for its potential biological activities. Its molecular formula is C12H20N2O2S, and it has a molecular weight of 256.37 g/mol. This compound is characterized by the presence of a thiophene ring and a urea functional group, which are known to contribute to various biological properties.

Antimicrobial Properties

Research indicates that compounds containing thiophene and urea moieties often exhibit significant antimicrobial activity. For instance, studies on similar derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The antibacterial activity of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea has not been explicitly detailed in available literature; however, its structural analogs suggest potential efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's structural features align it with other urea derivatives that have demonstrated anticancer properties. For example, studies on related compounds have reported cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells . The urea functional group is particularly noted for its ability to interact with biological targets involved in cancer progression.

Anti-inflammatory Effects

Urea derivatives have also been explored for their anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammatory markers in vitro and in vivo, suggesting that 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea may possess similar capabilities .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea can be influenced by its structural components:

| Component | Description | Influence on Activity |

|---|---|---|

| Thiophene Ring | Aromatic heterocycle | Enhances lipophilicity and potential target interaction |

| Urea Group | Functional group capable of hydrogen bonding | Facilitates interaction with biological targets |

| Hydroxy Group | Provides additional hydrogen bonding opportunities | May enhance solubility and bioavailability |

Study on Related Urea Derivatives

A recent study investigated the synthesis and biological activities of various thiourea and urea derivatives. Among these, certain compounds exhibited notable antitumor activity with IC50 values as low as 15 μM against specific cancer cell lines . The mechanisms of action were attributed to the inhibition of key enzymes involved in tumor growth.

Antibacterial Evaluation

Another study assessed the antibacterial properties of newly synthesized compounds similar to 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea. The results indicated that compounds with thiophene substitutions showed significant inhibition zones against Klebsiella pneumoniae and Staphylococcus aureus, reinforcing the potential for this compound to exhibit similar effects .

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea are being investigated for their potential in cancer therapy. A patent (WO2018005678A1) discusses various compounds for treating cancer, highlighting the importance of urea derivatives in developing effective therapies against different cancer types .

Urease Inhibition

Urease inhibitors are critical in treating conditions related to urease activity, such as kidney stones and certain infections. The thiourea moiety has been recognized for its biological activity, particularly its ability to inhibit urease enzymes. Studies have shown that derivatives of thiourea exhibit strong anti-urease properties, which may be applicable in developing new therapeutic agents .

Antimicrobial Activity

Compounds containing thiophene and urea structures have demonstrated antimicrobial properties. Research has indicated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Thiourea derivatives have been associated with anti-inflammatory activities. Studies suggest that these compounds can modulate inflammatory pathways and reduce pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases.

Table 1: Biological Activities of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea and Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea | Anticancer, Antimicrobial | |

| Thiourea Derivatives | Urease Inhibition | |

| Urea-Based Compounds | Anti-inflammatory |

Anticancer Potential

In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, one study reported GI50 values ranging from 15.1 to 28.7 µM across multiple cancer types, indicating strong antiproliferative activity attributed to the structural properties of urea derivatives .

Urease Inhibitory Activity

A study focused on synthesizing novel urease inhibitors based on thiourea derivatives demonstrated significant inhibition of urease activity compared to standard reference compounds. The research highlighted the influence of different functional groups on enzyme inhibition efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea?

- Methodological Answer : The compound can be synthesized via a nucleophilic addition-elimination reaction between a substituted isocyanate and an amine. For example, analogous urea derivatives are synthesized by reacting thiophen-2-ylamine with a substituted isocyanate (e.g., 3-hydroxy-4,4-dimethylpentyl isocyanate) in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base such as triethylamine is often added to neutralize HCl generated during the reaction .

- Key Parameters :

- Temperature: Reflux conditions (e.g., 40–80°C).

- Solvent: Polar aprotic solvents to stabilize intermediates.

- Stoichiometry: 1:1 molar ratio of isocyanate to amine.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this urea derivative?

- Methodological Answer :

- 1H/13C NMR : To confirm substitution patterns on the thiophene and pentyl moieties. For example, aromatic protons on thiophene typically resonate at δ 6.8–7.5 ppm, while hydroxyl protons appear as broad singlets near δ 1.5–2.5 ppm .

- IR Spectroscopy : Urea carbonyl (C=O) stretches appear at ~1640–1680 cm⁻¹, and N-H stretches at ~3200–3400 cm⁻¹ .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₀N₂O₂S: 292.12).

Advanced Research Questions

Q. How can experimental designs be optimized to evaluate the biological activity of this compound in cellular assays?

- Methodological Answer : Use a split-plot design to account for variables such as dose-response, cell type, and exposure time. For example:

- Main Plot : Cell lines (e.g., cancer vs. normal).

- Subplot : Compound concentrations (e.g., 0.1–100 µM).

- Replicates : ≥3 independent experiments with technical duplicates .

- Endpoint Assays : Measure apoptosis (Annexin V/PI staining), proliferation (MTT assay), or oxidative stress (ROS detection) .

Q. What strategies are recommended for resolving contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., enzymatic vs. cellular) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation.

- Assay-Specific Factors : Control for variables like serum protein binding (use low-serum media) or metabolic instability (add cytochrome P450 inhibitors) .

Q. What methodologies are used to assess the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer :

- Environmental Persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions).

- Bioaccumulation : Calculate logP (octanol-water partition coefficient) via HPLC; values >3 indicate high bioaccumulation risk.

- Toxicity Screening : Use Daphnia magna (EC₅₀) and algal growth inhibition tests (OECD 201/202) .

Q. How can structure-activity relationships (SAR) be systematically explored to enhance this compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the pentyl chain (e.g., replace hydroxyl with methoxy) or thiophene (e.g., add halogens).

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like tyrosine kinases or GPCRs.

- Pharmacokinetic Profiling : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.